molecular formula C22H14ClFN4O2S2 B12495540 7-chloro-2-({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-chloro-2-({[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12495540
M. Wt: 485.0 g/mol
InChI Key: ZNGLADPYZUAWQE-UHFFFAOYSA-N
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Description

2-[({7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of pyrido[1,2-a]pyrimidine, thieno[3,2-d]pyrimidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thieno[3,2-d]pyrimidine moiety. The final steps involve the incorporation of the fluorophenyl group and the formation of the sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[({7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s pharmacological properties are investigated. It may act on specific molecular targets, offering therapeutic benefits for various diseases.

Industry

In industry, the compound’s applications include the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[({7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(2-chlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
  • 2-[({7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(2-bromophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of 2-[({7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H14ClFN4O2S2

Molecular Weight

485.0 g/mol

IUPAC Name

2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C22H14ClFN4O2S2/c23-14-5-6-18-25-15(9-19(29)27(18)11-14)12-32-22-26-17-7-8-31-20(17)21(30)28(22)10-13-3-1-2-4-16(13)24/h1-9,11H,10,12H2

InChI Key

ZNGLADPYZUAWQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)F

Origin of Product

United States

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